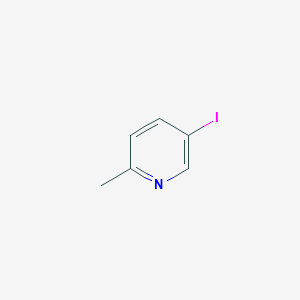

5-Iodo-2-methylpyridine

Übersicht

Beschreibung

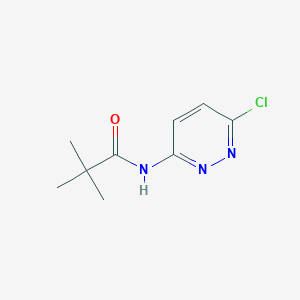

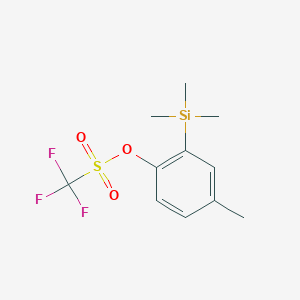

5-Iodo-2-methylpyridine is a chemical compound with the CAS Number: 695-17-0 and a molecular weight of 219.02 . It is stored in a dark place under an inert atmosphere .

Synthesis Analysis

The synthesis of 2-methylpyridines, which could potentially include 5-Iodo-2-methylpyridine, has been achieved through a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . Another method involves taking 2-chloro-5-methylpyridine as the raw material, and then subjecting it to 4-nitration reactions, reduction reactions, diazotization reactions, and iodination reactions to obtain 2-chloro-4-iodo-5-methylpyridine .Molecular Structure Analysis

The InChI code for 5-Iodo-2-methylpyridine is 1S/C6H6IN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3 .Chemical Reactions Analysis

The application of palladium catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and thereafter extended the study to 2-hydroxy-5-halopyridine and 2-bromo-5-iodopyridine to develop a highly selective, operationally simple, high yielding and economically attractive method .Physical And Chemical Properties Analysis

5-Iodo-2-methylpyridine is a solid or semi-solid or liquid at room temperature . .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-Iodo-2-methylpyridine: is a valuable compound in organic synthesis, particularly in the construction of pyridine derivatives. It serves as a versatile intermediate for various coupling reactions, including Suzuki and Sonogashira couplings, which are pivotal in creating complex organic molecules . Its iodine atom is a reactive site that can undergo oxidative addition with palladium catalysts, forming carbon-carbon and carbon-nitrogen bonds essential for pharmaceuticals and agrochemicals.

Drug Discovery

In the realm of drug discovery, 5-Iodo-2-methylpyridine is utilized for the synthesis of azaindole derivatives, which are key scaffolds in kinase inhibitors . These inhibitors are crucial in targeted cancer therapies as they can interfere with specific kinases involved in tumor growth and proliferation.

Material Science

The compound’s applications extend to material science, where it can be used to modify electronic properties of materials. Its incorporation into polymers and small molecules can influence charge transport properties, which is beneficial for developing new electronic devices .

Analytical Chemistry

5-Iodo-2-methylpyridine: finds use in analytical chemistry as a standard or reagent in various chemical analyses. Its well-defined structure and properties allow for its use in calibrating instruments and validating analytical methods .

Biochemistry

In biochemistry, 5-Iodo-2-methylpyridine can be employed in proteomics research. It may be used as a building block for synthesizing compounds that interact with biological macromolecules, aiding in the study of protein functions and interactions .

Industrial Applications

Industrially, 5-Iodo-2-methylpyridine is involved in the synthesis of substances and laboratory chemicals. It’s a precursor in the manufacturing of various industrial chemicals, demonstrating its versatility beyond laboratory settings .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 5-Iodo-2-methylpyridine were not found, the global market for this compound is being analyzed, indicating ongoing interest and potential future developments .

Relevant Papers Relevant papers related to 5-Iodo-2-methylpyridine can be found at Sigma-Aldrich and MDPI .

Eigenschaften

IUPAC Name |

5-iodo-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOQWAKITQNDFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467983 | |

| Record name | 5-Iodo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2-methylpyridine | |

CAS RN |

695-17-0 | |

| Record name | 5-Iodo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

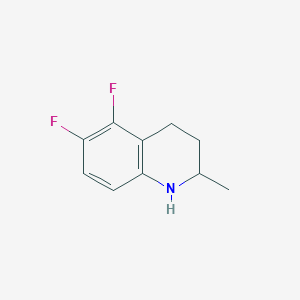

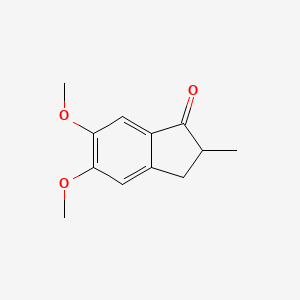

![Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1589215.png)